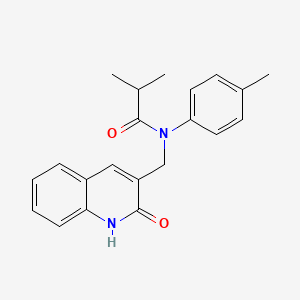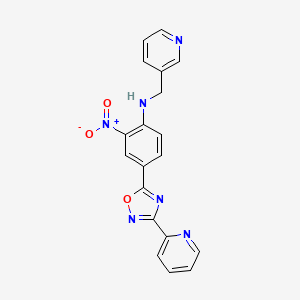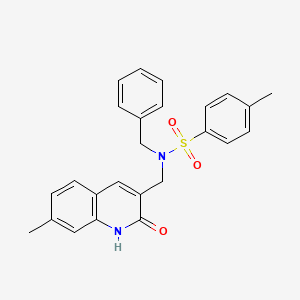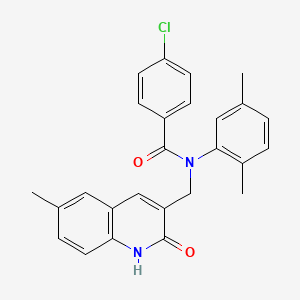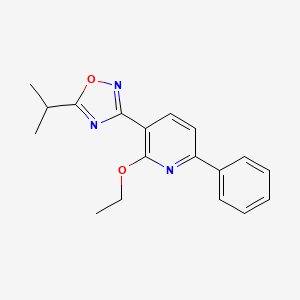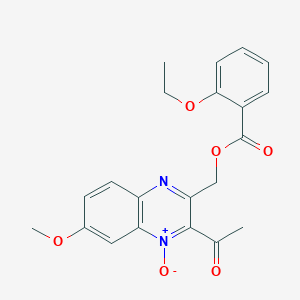
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as EMAQ, is a synthetic compound that belongs to the quinoxaline family of compounds. EMAQ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
作用机制
The exact mechanism of action of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the main advantages of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its specificity for cancer cells, which minimizes the risk of off-target effects. This compound has also been shown to be effective against drug-resistant cancer cells, which is a major challenge in cancer therapy. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. This may limit its clinical utility as a standalone therapy and may require combination with other agents.
未来方向
Future research on 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide should focus on further elucidating its mechanism of action and identifying potential biomarkers of response. In addition, studies should be conducted to investigate the efficacy of this compound in preclinical models and in clinical trials. Furthermore, the development of more potent analogs of this compound may enhance its clinical utility as a cancer therapy. Finally, studies should be conducted to investigate the potential of this compound in other disease areas, such as inflammation and neurodegeneration.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown efficacy against various cancer cell lines. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully elucidate its mechanism of action and to investigate its potential in other disease areas.
合成方法
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized using a multistep process involving the reaction of 2-ethoxybenzoyl chloride with 2-methoxyaniline to form 2-ethoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with acetic anhydride to form 2-acetyl-3-(2-methoxyphenyl)quinoxaline. Finally, the addition of hydrogen peroxide and acetic acid leads to the formation of this compound.
科学研究应用
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
属性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-19-8-6-5-7-15(19)21(25)29-12-17-20(13(2)24)23(26)18-11-14(27-3)9-10-16(18)22-17/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYHHNXUFKJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

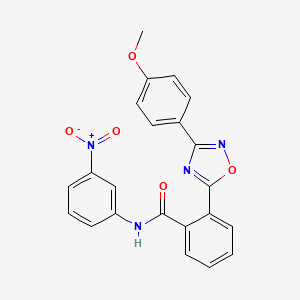
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
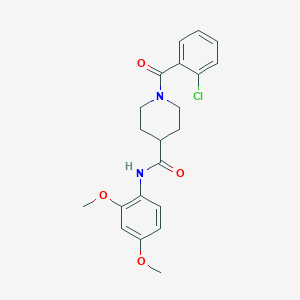
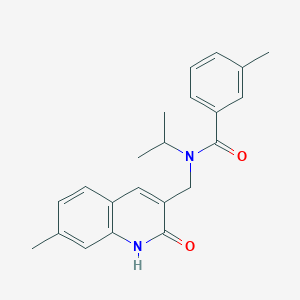
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

